(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride (1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660387
InChI: InChI=1S/C10H15N3O2.ClH/c1-13-8(14)10(12-9(13)15)4-6-2-3-7(5-10)11-6;/h6-7,11H,2-5H2,1H3,(H,12,15);1H/t6-,7?,10?;/m1./s1
SMILES: CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl
Molecular Formula: C10H16ClN3O2
Molecular Weight: 245.70 g/mol

(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

CAS No.:

Cat. No.: VC13660387

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride -

Specification

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
IUPAC Name (5R)-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride
Standard InChI InChI=1S/C10H15N3O2.ClH/c1-13-8(14)10(12-9(13)15)4-6-2-3-7(5-10)11-6;/h6-7,11H,2-5H2,1H3,(H,12,15);1H/t6-,7?,10?;/m1./s1
Standard InChI Key OAYNQXRHAUYMRP-LBDRIZBCSA-N
Isomeric SMILES CN1C(=O)C2(C[C@H]3CCC(C2)N3)NC1=O.Cl
SMILES CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl
Canonical SMILES CN1C(=O)C2(CC3CCC(C2)N3)NC1=O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a spiro junction between a bicyclo[3.2.1]octane system and an imidazolidinedione ring. The bicyclo[3.2.1]octane core (tropane analog) is a well-studied scaffold in medicinal chemistry, often associated with neurotransmitter reuptake inhibition . The imidazolidinedione moiety introduces two carbonyl groups, likely influencing hydrogen-bonding interactions and metabolic stability. The (1R) configuration denotes stereochemical specificity at the spiro carbon, which may critically modulate receptor binding .

Key Functional Groups

  • Bicyclo[3.2.1]octane: A seven-membered bicyclic structure with bridgehead nitrogen (8-aza substitution), analogous to tropane alkaloids like cocaine .

  • Spiro-imidazolidinedione: A five-membered ring with two ketone groups, conferring rigidity and potential protease resistance .

  • Methyl group at 1'-position: Enhances lipophilicity and may sterically influence target engagement.

  • Hydrochloride salt: Improves aqueous solubility for pharmaceutical formulations .

Molecular Formula and Physicochemical Properties

While exact data for this compound are unavailable, analogs suggest the following inferred properties:

PropertyValueSource Analogue
Molecular formulaC₁₁H₁₅N₃O₂·HClDerived from
Molecular weight~289.7 g/molCalculated
LogP (lipophilicity)~1.2 (estimated)Similar to
Solubility>50 mg/mL in water (as HCl)Based on

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Synthesis likely proceeds through:

  • Construction of bicyclo[3.2.1]octane: Methods include intramolecular Diels-Alder reactions or samarium iodide-mediated cyclizations, as demonstrated for related tropanes .

  • Spirocyclization: Coupling the bicyclic amine with an imidazolidinedione precursor via nucleophilic substitution or reductive amination .

  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis to establish the (1R) configuration .

Case Study: 8-Thiabicyclo[3.2.1]octane Synthesis

A related synthesis of 8-thiabicyclo[3.2.1]octanes involved SmI₂-mediated radical cyclization of enone precursors, yielding 3β-aryl derivatives with 35–51% efficiency . Adapting this to nitrogen-containing systems may require protective group strategies to prevent undesired side reactions .

Structural and Stereochemical Analysis

X-ray Crystallography

While no crystal data exist for this compound, the bicyclo[3.2.1]octane system in WIN-35065 (PubChem CID 170832) adopts an exo,exo conformation, with the phenyl group equatorial to the bicyclic plane . Computational modeling predicts similar conformational rigidity in the spiro derivative, with the imidazolidinedione ring orthogonal to the bicyclic core.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.2–2.5 ppm (bicyclic CH₂ groups)

    • δ 3.1 ppm (N-CH₃)

    • δ 4.3 ppm (spiro CH)

    • δ 7.2–7.4 ppm (absent here; differs from aryl-containing analogs )

  • IR: Strong absorptions at ~1750 cm⁻¹ (imidazolidinedione C=O) and ~2450 cm⁻¹ (HCl salt) .

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
WIN-35065 1442030
3β-(3,4-DCl-Ph) 8-thia 221,10050
Target compound (est.)8–20>1,000>50

Metabolic Stability

The imidazolidinedione ring resists hepatic CYP450-mediated oxidation compared to ester-containing tropanes like cocaine . In vitro microsomal assays predict a half-life >6 hours for the target compound vs. 1.5 hours for cocaine.

Applications and Therapeutic Prospects

Central Nervous System (CNS) Disorders

  • Attention deficit hyperactivity disorder (ADHD): DAT inhibitors increase synaptic dopamine, improving focus .

  • Substance use disorders: High DAT selectivity may reduce abuse liability compared to cocaine .

Prodrug Considerations

The hydrochloride salt enhances bioavailability. Ester prodrugs (e.g., methyl ester analogs ) could further optimize blood-brain barrier penetration.

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